molecular formula C15H13ClO5S B14857328 Methyl 3-(benzyloxy)-5-(chlorosulfonyl)benzoate

Methyl 3-(benzyloxy)-5-(chlorosulfonyl)benzoate

Cat. No.: B14857328
M. Wt: 340.8 g/mol
InChI Key: KHMGZYQXMXLATL-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-5-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C15H13ClO5S. It is a derivative of benzoic acid and features a benzyloxy group, a chlorosulfonyl group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-5-(chlorosulfonyl)benzoate typically involves multiple steps:

    Starting Material: The synthesis begins with 3-hydroxybenzoic acid.

    Benzyloxy Group Introduction: The hydroxyl group of 3-hydroxybenzoic acid is converted to a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The carboxylic acid group is esterified to form the methyl ester using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-5-(chlorosulfonyl)benzoate undergoes various types of chemical reactions:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane), mild heating.

    Reduction: Lithium aluminum hydride, dry ether, low temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperatures.

Major Products

    Sulfonamide or Sulfonate Derivatives: Formed from substitution reactions.

    Alcohols: Formed from reduction of the ester group.

    Carboxylic Acids: Formed from oxidation of the benzyloxy group.

Scientific Research Applications

Methyl 3-(benzyloxy)-5-(chlorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-5-(chlorosulfonyl)benzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorosulfonyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(benzyloxy)benzoate: Lacks the chlorosulfonyl group, making it less reactive in substitution reactions.

    Methyl 3-(chlorosulfonyl)benzoate: Lacks the benzyloxy group, affecting its reactivity and applications.

    Benzoic Acid Derivatives: Various derivatives with different substituents that influence their chemical properties and reactivity.

Uniqueness

Methyl 3-(benzyloxy)-5-(chlorosulfonyl)benzoate is unique due to the presence of both the benzyloxy and chlorosulfonyl groups, which provide a combination of reactivity and functionality not found in simpler benzoic acid derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C15H13ClO5S

Molecular Weight

340.8 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-5-phenylmethoxybenzoate

InChI

InChI=1S/C15H13ClO5S/c1-20-15(17)12-7-13(9-14(8-12)22(16,18)19)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

KHMGZYQXMXLATL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2

Origin of Product

United States

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